molecular formula C20H19N5O2S B6447691 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 2549018-49-5

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6447691
CAS No.: 2549018-49-5
M. Wt: 393.5 g/mol
InChI Key: XTDCGQPZDZFUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a quinoxaline moiety, a diazepane ring, and a benzothiazole dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Construction of the Diazepane Ring: This step may involve the cyclization of an appropriate diamine with a suitable dihalide.

    Attachment of the Benzothiazole Dioxide Group: This can be done by reacting the intermediate with a benzothiazole derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole dioxide group.

    Reduction: Reduction reactions could target the quinoxaline moiety or the diazepane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Medically, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or quinoxaline-2-carboxylic acid.

    Diazepane Derivatives: Compounds such as 1,4-diazepane or 1,4-benzodiazepine.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

Uniqueness

What sets 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-28(27)18-9-4-1-6-15(18)20(23-28)25-11-5-10-24(12-13-25)19-14-21-16-7-2-3-8-17(16)22-19/h1-4,6-9,14H,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCGQPZDZFUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.